3-Aminoheptanedioic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClNO4 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-aminoheptanedioic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c8-5(4-7(11)12)2-1-3-6(9)10;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H |
InChI Key |
XKVXYXGIWKVCGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(=O)O)N)CC(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Enigma: A Technical Guide to the Biological Function of 3-Aminoheptanedioic Acid in Bacterial Metabolites
Abstract
The vast chemical diversity of bacterial metabolites represents a largely untapped reservoir of novel bioactive compounds and a frontier for understanding microbial physiology and ecology. Among these are non-proteinogenic amino acids (NPAAs), which play critical roles in bacterial survival, communication, and pathogenesis. This technical guide focuses on a structurally plausible but functionally uncharacterized NPAA: 3-aminoheptanedioic acid. Due to the current lack of direct research on this molecule, this document serves as a comprehensive roadmap for its discovery and characterization. We present a series of detailed, field-proven methodologies for its detection, the elucidation of its biosynthetic origins, and the systematic investigation of its biological functions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bacterial metabolites, using 3-aminoheptanedioic acid as a case study to illustrate a robust framework for scientific inquiry into the unknown facets of the bacterial metabolome.
Introduction
Bacteria are prolific producers of a vast array of small molecules, or metabolites, that are not essential for their basic growth but confer significant adaptive advantages. These secondary metabolites, including a wide variety of non-proteinogenic amino acids (NPAAs), are crucial for processes such as cell wall formation, inter-species communication (quorum sensing), and host-microbe interactions.[1][2][3] Many of these NPAAs have been harnessed for their therapeutic properties, most notably as antibiotics.[1][4]
This guide centers on a specific, yet-to-be-characterized molecule: 3-aminoheptanedioic acid. Its structure is intriguing due to its resemblance to several key bacterial metabolites:
-
Pimelic acid: A seven-carbon dicarboxylic acid that is a known precursor to biotin (Vitamin B7) in some bacteria, including Bacillus subtilis.[5][6]
-
Diaminopimelic acid (DAP): A crucial component of the peptidoglycan cell wall in most bacteria and a key intermediate in the primary bacterial pathway for lysine biosynthesis.[7][8][9][10][11]
-
α-Aminoadipic acid: An intermediate in the lysine biosynthesis pathway in fungi and some other organisms, and a degradation product of lysine.[12][13][14] It has also been identified as a potential biomarker for diabetes.[15]
The structural similarities to these vital molecules suggest that 3-aminoheptanedioic acid could play a significant, undiscovered role in bacterial metabolism. This guide provides a systematic, hypothesis-driven framework for elucidating the biological function of this and other novel bacterial metabolites.
Part 1: Physicochemical Characterization and Detection
The foundational step in studying a novel metabolite is to unequivocally identify and quantify it in a biological matrix. The following analytical techniques are indispensable for the characterization of 3-aminoheptanedioic acid from bacterial cultures.
| Analytical Technique | Application for 3-Aminoheptanedioic Acid | Key Considerations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity detection and quantification in complex biological samples (e.g., culture supernatant, cell lysates). | Requires development of a specific multiple reaction monitoring (MRM) method. Derivatization may be necessary to improve chromatographic retention and ionization efficiency. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Robust quantification, particularly after derivatization to increase volatility. | Derivatization is essential. Provides complementary fragmentation patterns to LC-MS/MS for structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the purified compound. | Requires a relatively large amount of pure material. Can be used for stable isotope tracer studies to determine biosynthetic pathways. |
Experimental Protocol: LC-MS/MS Method for Quantification of 3-Aminoheptanedioic Acid in Bacterial Supernatant
-
Sample Preparation:
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
To 100 µL of the filtered supernatant, add 10 µL of an internal standard solution (e.g., a 13C-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar molecule.
-
Mobile Phase A: 10 mM ammonium formate in water, pH 3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high to low organic phase (e.g., 95% B to 40% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be optimized using a pure standard of 3-aminoheptanedioic acid. A plausible parent ion would be [M+H]+ at m/z 176.09. Daughter ions would be determined by collision-induced dissociation.
-
Part 2: Elucidating the Biosynthetic Pathway
Understanding how a metabolite is produced is key to understanding its function and for potential bioengineering applications. Based on its structure, we propose two plausible biosynthetic pathways for 3-aminoheptanedioic acid.
Hypothetical Pathway A: Diversion from the Diaminopimelic Acid (DAP)/Lysine Pathway
This pathway hypothesizes that an intermediate in the well-established DAP pathway for lysine biosynthesis is diverted by the action of a novel enzyme, such as a reductase or a deaminase, to form 3-aminoheptanedioic acid.
Caption: Hypothetical Pathway A for 3-aminoheptanedioic acid biosynthesis.
Hypothetical Pathway B: Amination of Pimelic Acid from Fatty Acid Synthesis
This pathway proposes that pimelic acid is synthesized via a modified fatty acid synthesis pathway, as seen in biotin synthesis, and is subsequently aminated by an aminotransferase to yield 3-aminoheptanedioic acid.[5][6]
Caption: Experimental workflow for elucidating the biosynthetic pathway.
Part 3: Investigating the Biological Function
With a confirmed structure and a putative biosynthetic pathway, the next crucial step is to determine the biological role of 3-aminoheptanedioic acid. The following table outlines potential functions and the experimental approaches to test them.
| Proposed Biological Function | Rationale | Experimental Approach |
| Component of Peptidoglycan | Structural similarity to diaminopimelic acid (DAP). | Isolate peptidoglycan from the producing bacterium and analyze its amino acid composition by LC-MS after hydrolysis. |
| Inhibitor of Cell Wall Synthesis | Could act as an antagonist to enzymes in the DAP or peptidoglycan synthesis pathways. | Test the antimicrobial activity of purified 3-aminoheptanedioic acid against a panel of bacteria. Perform enzyme inhibition assays with key enzymes of cell wall synthesis (e.g., Mur ligases). |
| Signaling Molecule (Quorum Sensing) | Many amino acid derivatives act as signaling molecules in bacteria. | Use reporter strains that express a fluorescent protein in response to specific quorum sensing signals. Test the effect of purified 3-aminoheptanedioic acid on the reporter output. |
| Modulator of Biofilm Formation | Biofilm formation is often regulated by metabolic cues. | Grow the producing bacterium (and other relevant bacteria) in the presence and absence of purified 3-aminoheptanedioic acid and quantify biofilm formation using crystal violet staining. |
| Role in Host-Microbe Interactions | Bacterial metabolites can modulate the host immune response. | Co-culture immune cells (e.g., macrophages) with the producing bacterium or purified 3-aminoheptanedioic acid and measure cytokine production. |
| Nutrient Source or Metabolic Intermediate | Could be part of a novel catabolic pathway. | Grow the bacterium on minimal medium with 3-aminoheptanedioic acid as the sole carbon or nitrogen source. Use transcriptomics and proteomics to identify genes and proteins upregulated in its presence. |
Part 4: Conclusion and Future Directions
The study of novel bacterial metabolites like 3-aminoheptanedioic acid is a journey into the chemical lexicon of the microbial world. This guide provides a structured and technically grounded framework for this exploration, from initial detection to the elucidation of function. By following a systematic approach that integrates analytical chemistry, molecular biology, and microbiology, researchers can begin to unravel the roles of the myriad of uncharacterized molecules in the bacterial metabolome.
The discovery of the function of 3-aminoheptanedioic acid could have significant implications. If it is involved in cell wall synthesis, it could represent a novel target for antibiotic development. If it acts as a signaling molecule, it could lead to new strategies for controlling bacterial behavior, such as virulence and biofilm formation. The methodologies outlined in this guide are not only applicable to 3-aminoheptanedioic acid but can be adapted for the characterization of any novel metabolite, thereby paving the way for new discoveries in drug development, biotechnology, and our fundamental understanding of microbial life.
References
-
Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum. PMC. [Link]
-
Fatty Acid Metabolism in Microorganisms: Part I. Production of Pimelic Acid from Azelaic Acid. J-STAGE. [Link]
-
Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis. Journal of Bacteriology. [Link]
-
Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. PubMed. [Link]
-
The diaminopimelic acid pathway of lysine biosynthesis. Left: the steps... ResearchGate. [Link]
-
Anaerobic degradation of pimelate by newly isolated denitrifying bacteria. PubMed. [Link]
-
l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. PNAS. [Link]
-
Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. ResearchGate. [Link]
-
Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. PubMed. [Link]
-
Metabolites of the cadaverine branch of the lysine degradation pathway... ResearchGate. [Link]
-
Identification of Gut Microbial Lysine and Histidine Degradation and CYP-Dependent Metabolites as Biomarkers of Fatty Liver Disease. mBio. [Link]
-
Publication: Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. KOPS. [Link]
-
Diaminopimelic acid – Knowledge and References. Taylor & Francis. [Link]
-
α-Aminoadipic acid. Wikipedia. [Link]
-
Pimelic acid – Knowledge and References. Taylor & Francis. [Link]
-
Fundamental insights into the degradation pathway of the amino acid lysine. University of Konstanz. [Link]
-
Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]
-
Non-proteinogenic amino acids. Wikipedia. [Link]
-
4-Aminoheptanedioic acid. PubChem. [Link]
-
3-aminoheptanedioic acid hydrochloride (C7H13NO4). PubChemLite. [Link]
-
Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. PMC. [Link]
-
2-Aminoadipic acid protects against obesity and diabetes. ResearchGate. [Link]
-
CID 87126187. PubChem. [Link]
-
Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. PubMed. [Link]
-
2-Aminoadipic acid is a biomarker for diabetes risk. Broad Institute. [Link]
-
3-Aminoheptanoic acid. PubChem. [Link]
-
25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
- Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative.
-
PART-1, PPT-21 Part-1: Amino Acids-I, Synthesis. St. Paul's C. M. College. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 3. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 5. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 13. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
Methodological & Application
Application Note: Engineering Protease-Resistant AMPs via 3-Aminoheptanedioic Acid Incorporation
Abstract
Antimicrobial peptides (AMPs) represent a promising frontier in combating multi-drug-resistant (MDR) pathogens. However, their clinical translation is frequently stalled by poor metabolic stability; native
Chemical Rationale & Design Strategy
The Molecule: 3-Aminoheptanedioic Acid
Unlike standard
-
Structure:
-
Functionality: It possesses two carboxyl groups. In Solid Phase Peptide Synthesis (SPPS), the C1-carboxyl serves as the backbone attachment point, while the C7-carboxyl acts as the side chain.
-
Role in AMPs:
-
Proteolytic Shielding: The additional methylene group in the backbone alters the scissile bond geometry, rendering the peptide bond unrecognizable to most serine proteases.
-
Secondary Structure:
-amino acids favor the formation of stable 14-helices (unlike the -helix of native AMPs). Strategic insertion (e.g., every 3rd or 4th residue) can stabilize the bioactive helical face.
-
Mechanism of Action
The following diagram illustrates how 3-AHA incorporation prevents enzymatic degradation compared to a standard
Experimental Protocols
Protocol A: Monomer Preparation for SPPS
To utilize 3-AHA in standard Fmoc-SPPS, the side-chain carboxyl must be orthogonally protected, and the backbone amine Fmoc-protected.
Reagent: Fmoc-3-aminoheptanedioic acid(OtBu)-OH
-
N-terminus: Fmoc (Base labile)
-
C-terminus (Backbone): Free Acid (Activatable)
-
C-terminus (Side chain): tert-butyl ester (Acid labile, removed during cleavage)[1]
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation
Incorporating
Materials:
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g) for C-terminal amides.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Solvent: DMF (Anhydrous).
-
Base: DIEA (Diisopropylethylamine).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Standard Cycle (
-residues):-
Deprotection: 20% Piperidine/DMF (2 x 5 min).[2]
-
Coupling: 5 eq. AA, 4.9 eq. HBTU, 10 eq. DIEA (45 min).
-
-
3-AHA Coupling Cycle (Critical Step):
-
Activation: Dissolve Fmoc-3-AHA(OtBu)-OH (3 eq.) with HATU (2.9 eq.) and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) immediately before addition to resin.
-
Reaction: Shake for 2 hours at room temperature.
-
Re-Coupling (Mandatory): Drain, wash DMF, and repeat the coupling step with fresh reagents for another 2 hours to ensure completion.
-
-
Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to terminate unreacted chains.
-
Post-3-AHA Coupling: The amino acid following the 3-AHA (N-terminal side) also requires double coupling due to the lower nucleophilicity of the 3-AHA amine.
Protocol C: Cleavage and Purification
The side-chain tBu group on 3-AHA is removed simultaneously with the resin cleavage.
-
Cocktail: TFA (95%) / TIS (2.5%) /
(2.5%). -
Incubation: 3 hours at room temperature (longer than standard 2h to ensure complete side-chain deprotection of the sterically hindered 3-AHA).
-
Precipitation: Cold Diethyl Ether (-20°C).
-
Purification: Prep-HPLC (C18 column).
-
Note: 3-AHA is more hydrophobic than Glutamic Acid. Expect a shift to higher retention times compared to the native peptide.
-
Protocol D: Serum Stability Assay (Validation)
This assay quantifies the stability enhancement provided by 3-AHA.
Materials:
-
Pooled Human Serum (Sigma-Aldrich).
-
Precipitation Agent: 1% Formic Acid in Acetonitrile.
Procedure:
-
Preparation: Dissolve purified peptide to 200 µM in PBS.
-
Incubation: Mix peptide solution 1:4 with Human Serum (Final conc: 40 µM peptide in 80% serum). Incubate at 37°C.
-
Sampling: At t = 0, 30, 60, 120, 240, and 1440 min (24h), remove 100 µL aliquots.
-
Quenching: Immediately add 200 µL of Precipitation Agent to the aliquot. Vortex 30s. Centrifuge at 14,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS. Monitor the parent ion peak area.
-
Calculation: Plot % Remaining vs. Time. Calculate Half-life (
).
Expected Results Table:
| Parameter | Native AMP (Control) | 3-AHA Modified AMP |
| Retention Time | 12.5 min | 14.2 min (Hydrophobic shift) |
| Serum | < 60 min | > 480 min |
| MIC ( | 4 µM | 4 - 8 µM (Maintained) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of | Switch to HATU/HOAt; Increase temp to 50°C (microwave). |
| Low Solubility | Aggregation of | Use "Magic Mixture" (DCM/DMF/NMP) during coupling. |
| Mass Shift (+56 Da) | tBu adduct | Incomplete cleavage. Extend TFA time or add fresh scavengers. |
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
- Foundational text on the folding properties of -peptides.
-
Seebach, D., et al. (2004). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. Link
- Detailed synthesis and stability profiles of -amino acid deriv
-
Jenssen, H., & Aspmo, S. I. (2008). "Serum stability of peptides." Methods in Molecular Biology. Link
- Standard protocol for serum stability assays cited in Protocol D.
-
Lee, M. R., et al. (2014). "Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2."[5] ACS Chemical Biology. Link
- Direct evidence of biological activity retention upon -amino acid insertion.
-
Bird, G. H., et al. (2020). "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research." Current Protocols. Link
- Source for advanced coupling conditions (HATU/HO
Sources
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 3-Aminopimelic Acid HCl as a Novel Glutamate Analogue for Receptor Studies
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: The Rationale for Exploring Novel Glutamate Analogues
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic transmission, plasticity, learning, and memory.[1][2] Its actions are mediated by a diverse family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) subtypes.[3][4][5] Given their ubiquitous role, dysfunction in glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, schizophrenia, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7][8][9] This makes glutamate receptors prime targets for therapeutic intervention.
The development of ligands that can selectively target specific glutamate receptor subtypes is a cornerstone of modern neuropharmacology.[10][11] Glutamate analogues, synthetic molecules that mimic the structure and function of endogenous glutamate, are invaluable tools in this endeavor.[12] They allow for the dissection of the physiological and pathological roles of different receptor subtypes and serve as lead compounds for drug discovery.[13][14]
This application note presents a comprehensive guide to the characterization of a novel putative glutamate analogue, 3-aminopimelic acid hydrochloride. While the pharmacological profile of this specific compound is yet to be extensively documented, its structural similarity to glutamate suggests potential interactions with glutamate receptors. We will provide a detailed framework and protocols for its systematic evaluation, from initial binding affinity studies to functional characterization using electrophysiological techniques. The methodologies outlined herein are designed to be robust and self-validating, providing researchers with a solid foundation for investigating this and other novel glutamate analogues.
Physicochemical Properties of 3-Aminopimelic Acid HCl
A thorough understanding of the physicochemical properties of a novel compound is crucial for its effective use in biological assays. The following table summarizes the key properties of 3-aminopimelic acid hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₄ | Calculated |
| Molecular Weight | 211.64 g/mol | Calculated |
| Structure | HOOC-(CH₂)₃-CH(NH₂)-CH₂-COOH · HCl | Inferred |
| Solubility | Expected to be soluble in aqueous buffers | Assumption |
| Purity | >98% (recommended for biological assays) | Standard |
| Storage | Store at -20°C, desiccated | Standard |
Glutamate Receptor Subtypes: An Overview
A successful investigation of a novel glutamate analogue requires a foundational understanding of its potential targets. Glutamate receptors are broadly divided into two superfamilies:
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1][15] Upon glutamate binding, they undergo a conformational change, opening a channel permeable to cations like Na⁺, K⁺, and in some cases, Ca²⁺.[16] iGluRs are further classified into three subtypes based on their selective activation by specific agonists:
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Responsible for the majority of fast excitatory synaptic transmission in the brain.[17][18]
-
NMDA (N-methyl-D-aspartate) Receptors: Unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation, and their voltage-dependent block by Mg²⁺.[19][20][21] Their activation leads to Ca²⁺ influx, a critical step in synaptic plasticity.[18]
-
Kainate Receptors: Play a more modulatory role in synaptic transmission and plasticity, with both presynaptic and postsynaptic actions.[22][23][24]
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[4][6][25] They are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.[3][9]
Caption: Classification of Glutamate Receptors.
Experimental Protocols for Characterizing 3-Aminopimelic Acid HCl
The following protocols provide a step-by-step guide for the initial characterization of 3-aminopimelic acid HCl.
Protocol 1: Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor.[26][27] These assays involve competing the unlabeled test compound (3-aminopimelic acid HCl) against a radiolabeled ligand with known high affinity and specificity for the target receptor.
Objective: To determine the binding affinity (Ki) of 3-aminopimelic acid HCl for various glutamate receptor subtypes.
Materials:
-
Membrane preparations from cells expressing a single subtype of glutamate receptor (e.g., HEK293 cells transfected with NMDA, AMPA, or mGluR subtypes).
-
Radiolabeled ligands (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, [³H]LY341495 for group II mGluRs).
-
3-Aminopimelic acid HCl.
-
Assay buffer (specific to the receptor subtype, e.g., Tris-HCl buffer with appropriate ions).[28]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate harvester and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of 3-aminopimelic acid HCl in the assay buffer. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of varying concentrations of 3-aminopimelic acid HCl.
-
-
Addition of Radioligand and Membranes: Add 50 µL of the radiolabeled ligand to all wells. Then, add 150 µL of the membrane preparation to initiate the binding reaction.[29]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a microplate harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 3-aminopimelic acid HCl.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]
-
Caption: Decision tree for functional characterization.
Interpreting the Data and Further Steps
The data obtained from these initial screens will provide a foundational understanding of the pharmacological profile of 3-aminopimelic acid HCl.
-
High Affinity and Agonist Activity: If the compound shows high affinity and agonist activity at a specific receptor subtype, further studies should focus on its selectivity profile against other glutamate receptors and its efficacy and potency relative to endogenous glutamate.
-
High Affinity and Antagonist Activity: If it acts as an antagonist, its mechanism of antagonism (competitive vs. non-competitive) should be investigated.
-
Subtype Selectivity: A key goal is to determine if 3-aminopimelic acid HCl exhibits selectivity for a particular glutamate receptor subtype, as this would make it a more valuable research tool and potential therapeutic lead.
Subsequent experiments could include more complex electrophysiological paradigms to study its effects on synaptic plasticity (e.g., long-term potentiation), as well as in vivo studies to assess its behavioral effects and therapeutic potential.
Conclusion
The systematic characterization of novel glutamate analogues like 3-aminopimelic acid HCl is a critical step in advancing our understanding of glutamatergic neurotransmission and developing new therapies for CNS disorders. The protocols and framework presented in this application note provide a robust starting point for researchers to elucidate the pharmacological properties of this and other novel compounds, ultimately contributing to the broader field of neuroscience and drug discovery.
References
-
Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual review of pharmacology and toxicology, 37, 205-237. [Link]
-
Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383-400. [Link]
-
Jane, D. E., Lodge, D., & Collingridge, G. L. (2009). Kainate receptors: pharmacology, function and therapeutic potential. Neuropharmacology, 56(1), 90-113. [Link]
-
Contractor, A., Mulle, C., & Swanson, G. T. (2011). Kainate receptors: distinct roles in synaptic plasticity and epilepsy. Progress in neurobiology, 93(4), 549-569. [Link]
-
Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4S Suppl), 1007S-1015S. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Metabotropic glutamate receptors. [Link]
-
Tomita, S., Adesnik, H., Sekiguchi, M., Zhang, W., Wada, K., Howe, J. R., ... & Nicoll, R. A. (2005). Stargazin modulates AMPA receptor gating and trafficking by distinct domains. Nature, 435(7045), 1052-1058. [Link]
-
Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61. [Link]
-
Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. Cephalalgia, 29(10), 1121-1127. [Link]
-
Schematic of AMPA receptor pharmacology, subtypes and topology - ResearchGate. [Link]
-
Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature, 325(6104), 529-531. [Link]
-
Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1-47. [Link]
-
Schoepp, D. D., Jane, D. E., & Monn, J. A. (1999). Pharmacological agents acting at metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476. [Link]
-
Ovid: Pharmacology of AMPA/Kainate Receptor Ligands and Their Therapeutic Potential in Neurological and Psychiatric Disorders. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Function, and Pharmacology. Pharmacological Reviews, 62(3), 405-496. [Link]
-
Wikipedia. Glutamate receptor. [Link]
-
Wikipedia. AMPA receptor. [Link]
-
Wikipedia. Kainate receptor. [Link]
-
Segev, A., & Bitan, D. C. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in molecular biology (Clifton, N.J.), 1677, 243–260. [Link]
-
Lerma, J. (2003). Roles and rules of kainate receptors in synaptic transmission. Nature Reviews Neuroscience, 4(6), 481-495. [Link]
-
Wikipedia. AMPA receptor positive allosteric modulator. [Link]
-
Papouin, T., & Oliet, S. H. (2014). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. The Journal of physiology, 592(4), 643–659. [Link]
-
Bräuner-Osborne, H., Egebjerg, J., Nielsen, E. Ø., Madsen, U., & Krogsgaard-Larsen, P. (2000). Ligands for glutamate receptors: design and therapeutic prospects. Journal of medicinal chemistry, 43(14), 2609-2645. [Link]
-
Sanacora, G., Zarate, C. A., Krystal, J. H., & Manji, H. K. (2008). Targeting the glutamatergic system to develop novel, improved therapeutics for mood disorders. Nature reviews. Drug discovery, 7(5), 426–437. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Krogsgaard-Larsen, P., Frolund, B., & Liljefors, T. (2000). Ligands for Glutamate Receptors: Design and Therapeutic Prospects. Journal of Medicinal Chemistry, 43(14), 2609-2645. [Link]
-
Penn, A. C., Zhang, C. L., & Lipton, S. A. (2013). Electrophysiological tagging of ionotropic glutamate receptors. Methods in molecular biology (Clifton, N.J.), 964, 137–146. [Link]
-
PDSP. Assay Protocol Book. [Link]
-
Hashimoto, K. (2015). Potential of Glutamate-Based Drug Discovery for Next Generation Antidepressants. Pharmaceuticals, 8(3), 565-579. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]
-
Frizelle, P. A., Chen, P. E., & Wyllie, D. J. (2006). Physiological activation of presynaptic metabotropic glutamate receptors increases intracellular calcium and glutamate release. Journal of neurophysiology, 95(2), 1030–1039. [Link]
-
Limbird, L. E. (1996). Radioligand binding assays. Cell-surface receptors: a practical approach, 1-34. [Link]
-
Sygnature Discovery. Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. [Link]
-
Chem-Impex. 3-Aminopicolinic acid. [Link]
-
Foster, A. C., et al. (2015). Effects of 3-aminoglutarate, a "silent" false transmitter for glutamate neurons, on synaptic transmission and epileptiform activity. Neuropharmacology, 97, 243-253. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Colorado Pressbooks Network. Neurotransmitters: Glutamate Receptors and Signal Transduction. [Link]
-
Harkiss, A. H., et al. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
Popoli, M., Yan, Z., McEwen, B. S., & Sanacora, G. (2012). The stressed synapse: the impact of stress and glucocorticoids on glutamate transmission. Nature reviews. Neuroscience, 13(1), 22–37. [Link]
-
Biology LibreTexts. 22.2: Biosynthesis of Amino Acids. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
UTHealth Houston. Ch. 13: Amino Acid Neurotransmitters. [Link]
Sources
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. actamedica.org [actamedica.org]
- 3. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Ch. 13: Amino Acid Neurotransmitters | McGovern Medical School [med.uth.edu]
- 6. Metabotropic glutamate receptors: physiology, pharmacology, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic pharmacology of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Research Portal [ircommons.uwf.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the Glutamatergic System to Develop Novel, Improved Therapeutics for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Kainate receptor - Wikipedia [en.wikipedia.org]
- 17. AMPA receptor - Wikipedia [en.wikipedia.org]
- 18. Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist [colorado.pressbooks.pub]
- 19. portlandpress.com [portlandpress.com]
- 20. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Glutamate Receptors (Ion Channel Family) [sigmaaldrich.cn]
- 22. Kainate receptor pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 24. Kainate Receptors | Glutamate (Ionotropic) Receptors | Tocris Bioscience [tocris.com]
- 25. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scite.ai [scite.ai]
- 27. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdspdb.unc.edu [pdspdb.unc.edu]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Cross-linking strategies using 3-aminoheptanedioic acid dicarboxylic groups
This Application Note is structured as a high-level technical guide for the use of 3-Aminoheptanedioic Acid (also known as 3-Aminopimelic Acid) in bioconjugation and drug development. It moves beyond basic product inserts to provide method development strategies, focusing on its unique properties as a
Technical Guide for ADCs, Peptidomimetics, and Branched Scaffolds
| MW: 175.18 g/molIntroduction: The Asymmetric Advantage
3-Aminoheptanedioic acid is a trifunctional building block characterized by a seven-carbon dicarboxylic acid backbone with a primary amine at the C3 position. Unlike symmetric cross-linkers (e.g., glutaraldehyde) or standard
-
-Amino Acid Stability: The amine is positioned
to the C1-carboxyl group. In peptide backbones, -amino acids confer significant resistance to proteolytic degradation, making this scaffold ideal for in vivo stable linkers (e.g., Antibody-Drug Conjugates). -
Regioselective Reactivity: The molecule possesses two carboxylic acid groups with distinct pKa values due to their proximity to the ammonium group.
- -Carboxyl (C1): Proximal to the electron-withdrawing ammonium group (low pKa ~3.5).
- -Carboxyl (C7): Distal and aliphatic (standard pKa ~4.8).
-
Mechanism: This pKa differential allows for pH-controlled selective activation, enabling the synthesis of heterobifunctional cross-links without complex protection schemes.
Chemical Competency & Reactivity Profile
Functional Group Analysis
| Position | Functional Group | Approx. pKa | Reactivity Profile |
| C1 | Carboxylic Acid | ~3.6 | Activation: Fast. Role: Backbone coupling or "Head" attachment. |
| C3 | Primary Amine | ~10.1 | Activation: Nucleophilic at pH > 8.0. Role: Branching point or surface anchor. |
| C7 | Carboxylic Acid | ~4.8 | Activation: Slow (requires stronger activation). Role: "Tail" attachment or payload conjugation. |
Solubility & Handling
-
Solubility: Highly soluble in water, dilute acid/base. Sparingly soluble in pure organic solvents (DCM, Hexane).
-
Solvent Recommendation: For conjugation reactions, use DMF or DMSO with 5-10% aqueous buffer to maintain solubility of the zwitterion, or convert to the hydrochloride salt for organic solubility.
Strategic Applications
Strategy A: The "Branched" ADC Linker
In Antibody-Drug Conjugates (ADCs), hydrophobicity leads to aggregation. 3-Aminoheptanedioic acid acts as a hydrophilic masking unit .
-
Workflow: The amine (C3) is coupled to the antibody (via an NHS-ester or maleimide adapter). The two carboxyls (C1, C7) are loaded with cytotoxic payloads (e.g., MMAE), doubling the Drug-to-Antibody Ratio (DAR) while maintaining a single attachment point.
Strategy B: Peptidomimetic "Stapling"
Used in Solid Phase Peptide Synthesis (SPPS) to introduce a bridge between peptide chains.
-
Workflow: The molecule is incorporated into the backbone via C1 and C3 (acting as a
-amino acid). The pendant C7 carboxyl is then activated to react with a Lysine side chain residues away, forming a lactam bridge that stabilizes the -helix.
Experimental Protocols
Protocol 1: Selective Mon-Activation (C1 vs C7)
Objective: To activate the C1-carboxyl preferentially for single-arm attachment.
Reagents:
-
3-Aminoheptanedioic acid (10 mM) in MES Buffer (0.1 M, pH 4.7)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
Step-by-Step:
-
Dissolution: Dissolve 17.5 mg of 3-aminoheptanedioic acid in 10 mL MES buffer (pH 4.7).
-
Stoichiometry Control: Add 0.9 equivalents of EDC (relative to the di-acid). Note: At pH 4.7, the C1-carboxyl (pKa ~3.6) is significantly more ionized than the C7-carboxyl (pKa ~4.8), favoring C1 activation.
-
Activation: React for 15 minutes at room temperature.
-
Quenching/Coupling: Immediately add the amine-containing target (e.g., protein lysine) and adjust pH to 7.2 with PBS.
-
Validation: Analyze via LC-MS. The major product should be the mono-amide.
Protocol 2: Dual-Payload Loading (High-DAR Strategy)
Objective: To load two drug molecules onto the scaffold before attaching to an antibody.
Reagents:
-
Fmoc-3-aminoheptanedioic acid (Amine protected)
-
HATU / DIPEA (Coupling agents)
-
Amine-functionalized Payload (e.g., Val-Cit-PAB-MMAE)
Step-by-Step:
-
Dissolution: Dissolve Fmoc-3-aminoheptanedioic acid in dry DMF (50 mM).
-
Activation: Add 2.2 equivalents of HATU and 5 equivalents of DIPEA. Stir for 5 minutes.
-
Coupling: Add 2.5 equivalents of the Amine-Payload. React for 4 hours at RT under Nitrogen.
-
Work-up: Precipitate in cold diethyl ether.
-
Deprotection: Resuspend in 20% Piperidine/DMF to remove Fmoc.
-
Conjugation: Use the liberated amine to attach the "Dual-Drug" complex to an activated antibody (e.g., via SMCC linker).
Visualization of Workflows
Diagram 1: Regioselective Activation Pathway
This diagram illustrates how pH control is used to selectively activate the C1 carboxyl over the C7 carboxyl.
Caption: Selective activation workflow exploiting the pKa difference between C1 (~3.6) and C7 (~4.8).
Diagram 2: High-DAR ADC Synthesis
This diagram shows the "Branching" strategy to double the drug load.
Caption: Synthesis of a branched ADC linker, doubling the payload capacity per attachment site.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation during coupling | Isoelectric aggregation | Maintain pH > 8.0 or < 3.0 during dissolution. Use 10-20% DMSO/DMF. |
| Low Yield of Mono-ester | Over-activation (C1 & C7) | Reduce EDC equivalents to 0.8-0.9. Strictly control pH at 4.5-4.7. |
| Incomplete Dissolution | Zwitterionic lattice energy | Add 1.0 eq of HCl or NaOH to break the zwitterion before adding buffer. |
| Fmoc cleavage issues | Steric hindrance | Use DBU (2%) with Piperidine (20%) to accelerate deprotection on solid phase. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Foundational text on EDC/NHS chemistry and heterobifunctional cross-linkers).
-
Werder, M., et al. (1999). "Structure-activity relationship of beta-amino acid derivatives." Helvetica Chimica Acta. (Discusses the stability and synthesis of beta-amino acid derivatives).
-
Thermo Fisher Scientific. "Crosslinking Reagents Technical Handbook." (General protocols for carboxyl-amine conjugation).
-
PubChem. "3-Aminoheptanedioic acid Compound Summary."[2] (Physical properties and structure verification).
-
Steurer, M., et al. (2013). "Synthesis of Beta-Amino Acids and Their Application in Peptidomimetics." European Journal of Organic Chemistry. (Context for using C3-substituted dicarboxylic acids in foldamers).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-Aminoheptanedioic Acid Hydrochloride in Organic Solvents
Introduction: Researchers, scientists, and drug development professionals often face the challenge of solubilizing polar molecules in organic media for applications ranging from synthesis and purification to formulation and analysis. 3-Aminoheptanedioic acid hydrochloride is a prime example of such a molecule. Its structure, containing two carboxylic acid groups and an amine hydrochloride salt, confers high polarity, making it readily soluble in aqueous solutions but notoriously difficult to dissolve in common organic solvents. This guide provides a comprehensive, experience-driven approach to systematically troubleshoot and overcome these solubility challenges.
Section 1: Understanding the Molecule - A Physicochemical Profile
The solubility behavior of a compound is dictated by its structure. This compound possesses several functional groups that contribute to its physicochemical properties.
-
Dicarboxylic Acid Backbone: The seven-carbon chain (heptanedioic or pimelic acid) provides a degree of lipophilicity. However, the two terminal carboxylic acid groups are highly polar and capable of extensive hydrogen bonding.
-
Amino Group: The primary amine is basic.
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the amino group is protonated (R-NH₃⁺Cl⁻). This ionic character is the dominant factor responsible for its high aqueous solubility and extremely low solubility in non-polar organic solvents.[1][2]
| Property | Data |
| Molecular Formula | C₇H₁₄ClNO₄ |
| Structure | HOOC-(CH₂)₃-CH(NH₃⁺Cl⁻)-CH₂-COOH |
| Key Functional Groups | Carboxylic Acids (x2), Primary Amine Salt |
| Predicted Polarity | Very High |
This combination of functional groups results in a zwitterionic-capable molecule that, in its salt form, has a strong crystal lattice energy and prefers interaction with highly polar, protic solvents like water.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a progressive, question-and-answer format, moving from basic solvent selection to chemical modification.
Q1: Why is my this compound not dissolving in common organic solvents like dichloromethane (DCM), THF, or ethyl acetate?
A: The core issue is a fundamental mismatch in polarity. As a hydrochloride salt, the compound is ionic.[2] Organic solvents like DCM and THF are non-polar or weakly polar and cannot effectively solvate the charged amine (R-NH₃⁺) and chloride (Cl⁻) ions. This is analogous to trying to dissolve table salt (NaCl) in oil. To achieve solubility, the solvent must be able to overcome the compound's crystal lattice energy, which these solvents cannot do.
Q2: What are the best initial organic solvents to try for direct dissolution?
A: Your first approach should be to use highly polar, and often protic, organic solvents that can engage in hydrogen bonding and stabilize the ionic nature of the molecule.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solvating power for a wide range of polar compounds. |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, effective at solvating salts. | |
| Polar Protic | Methanol (MeOH) | Capable of hydrogen bonding; often more effective than longer-chain alcohols. |
| Ethanol (EtOH) | A viable alternative to methanol, though solubility may be slightly lower.[3] |
Scientist's Note: While these solvents may offer some solubility, it is often limited. They are a good starting point for creating stock solutions or for analytical purposes, but may not be suitable for all synthetic reactions.
Q3: My compound has very low solubility even in DMSO. What is the next logical step?
A: This is a common scenario. The next strategy is to use a co-solvent system . A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound by reducing the overall polarity of the solvent system.[4][] By adding a small amount of a highly effective solvent (like DMSO or even water) to your primary organic solvent, you can often achieve a dramatic increase in solubility.
-
Mechanism of Action: The co-solvent helps to break the solute-solute interactions in the crystal lattice, making it easier for the bulk solvent to solvate the individual molecules.[6] For instance, adding 5-10% DMSO to methanol can significantly improve the solubility of highly polar compounds.
Q4: How can I achieve high solubility in a non-polar solvent like DCM for a chemical reaction? Direct dissolution and co-solvents are not working.
A: For reactions requiring non-polar or weakly polar aprotic solvents, you must fundamentally alter the chemical nature of the compound from ionic to non-ionic. The most effective and standard method is to convert the hydrochloride salt to its free amine form .[1][7][8]
-
Causality: The protonated amine (R-NH₃⁺) is charged and polar. By neutralizing it with a mild base, you deprotonate the amine to its neutral, "free base" form (R-NH₂). This neutral molecule is significantly less polar and, therefore, much more soluble in organic solvents like DCM, ethyl acetate, and THF.[1] A detailed protocol for this conversion is provided in Section 3.
Q5: Is heating the mixture a good way to force dissolution?
A: Heating can increase the rate of dissolution and the saturation point of a compound. However, it must be approached with caution.
-
Advantages: Can be a quick way to dissolve a stubborn compound for immediate use.
-
Disadvantages & Risks:
-
Degradation: Many complex organic molecules are thermally labile. Heating could cause decomposition, leading to failed reactions and impure products.
-
Precipitation: The compound may precipitate out of the solution as it cools to room temperature, which can be problematic for reactions run over long periods.
-
Recommendation: Before using heat, run a small-scale stability test. Dissolve the compound with heating, then monitor the solution by TLC or LC-MS after several hours at the target temperature to check for the appearance of new spots or peaks.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the key strategies discussed.
Protocol 1: Solubility Screening with Co-Solvents
This protocol allows for the rapid screening of solvent/co-solvent mixtures to find optimal conditions.
-
Preparation: In separate small vials, place a pre-weighed amount of this compound (e.g., 5 mg).
-
Primary Solvent Addition: To each vial, add a measured volume of your primary organic solvent (e.g., 1 mL of methanol).
-
Observation: Vortex each vial for 2 minutes and observe if the solid has dissolved.
-
Co-Solvent Titration: If the solid remains, add a potent, miscible co-solvent (e.g., DMSO) in small, measured increments (e.g., 50 µL).
-
Agitation and Observation: After each addition, vortex the vial for 2 minutes and observe.
-
Determination: Record the total volume of co-solvent required to achieve full dissolution. This provides a semi-quantitative measure of solubility in that specific mixture.
Protocol 2: Conversion of Hydrochloride Salt to Free Amine for Organic Solubility
This is the definitive method for rendering the compound soluble in common, less-polar organic solvents. It is a self-validating system as the successful transfer of the compound to the organic phase confirms the conversion.
-
Dissolution: Dissolve the this compound in a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use enough volume to fully dissolve the solid.
-
Expertise Note: Saturated NaHCO₃ is a mild base, which is strong enough to deprotonate the amine hydrochloride but gentle enough to avoid hydrolyzing other sensitive functional groups. The effervescence (CO₂ release) is an indicator that the acid-base reaction is occurring.
-
-
pH Verification (Trustworthiness): Check the aqueous solution with pH paper. The pH should be > 8 to ensure complete deprotonation of the amine.
-
Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate is a good first choice).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times, combining all organic extracts.[1]
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution). This helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent. The resulting solution now contains the free amine form of 3-aminoheptanedioic acid, which is soluble in the organic solvent. This solution can be used directly in a reaction or concentrated in vacuo using a rotary evaporator to yield the free amine as a solid or oil.
Section 4: Visual Workflows & Diagrams
Visual aids can clarify complex decision-making processes and experimental flows.
Diagram 1: Troubleshooting Solubility Workflow
This diagram outlines the logical progression for addressing solubility issues with this compound.
Caption: A decision tree for systematically improving compound solubility.
Diagram 2: Free Amine Conversion & Extraction Workflow
This diagram illustrates the key steps of Protocol 2.
Caption: Workflow for converting the hydrochloride salt to the free amine.
References
-
An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate. Available at: [Link]
-
Cosolvent - Wikipedia. Wikipedia. Available at: [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
Isolation (Recovery) of amines. University of Alberta. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of 3-Aminopimelic Acid Derivatives
This guide details the mass spectrometry fragmentation patterns of 3-aminopimelic acid (3-APA) derivatives, specifically comparing the performance of Trimethylsilyl (TMS) Derivatization versus Methyl Ester/Acylation strategies.
Executive Summary
3-Aminopimelic acid (3-APA) is a pharmacologically significant
This guide compares two primary derivatization workflows—Silylation (TMS) and Alkylation (Methyl Ester) —to determine which yields superior diagnostic fragmentation for 3-APA identification.
Key Finding: While Methyl Ester derivatives offer superior solution stability, TMS derivatives provide the most distinct structural elucidation , specifically enabling the differentiation of 3-APA from its
Structural Context & Isomer Differentiation
The core analytical challenge lies in distinguishing the position of the amine group on the heptanedioic acid backbone.
-
2-Aminopimelic Acid (2-APA):
-amino acid. Amine adjacent to C1 carboxyl. -
3-Aminopimelic Acid (3-APA):
-amino acid. Amine adjacent to C3, separated from C1 carboxyl by a methylene group.
Isomer Fragmentation Logic
In Electron Ionization (EI), the dominant fragmentation mechanism for amine derivatives is
| Feature | 2-APA (Alpha-Isomer) | 3-APA (Beta-Isomer) |
| Structure | ||
| Primary | Loss of Carboxyl Group ( | Loss of Carboxymethyl Group ( |
| Diagnostic Mass Shift | Base Peak = | Base Peak = |
Comparative Analysis: TMS vs. Methyl Ester Derivatives
Option A: Silylation (TMS Derivatization)
Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Mechanism: Replaces active protons on
Performance Profile
-
Sensitivity: High. Silicon lowers ionization potential, increasing ion flux.
-
Specificity: Excellent. The bulky TMS groups drive predictable
-cleavage. -
Stability: Low. Highly moisture sensitive; requires immediate analysis.
Fragmentation Pathway (3-APA-TMS)
The fully derivatized molecule is Tris-TMS-3-aminopimelate (
-
Molecular Ion (
): Weak or absent.[1] -
Primary Fragment (
-cleavage): Cleavage of the C2-C3 bond.-
Loss:
(Mass 131). -
Diagnostic Ion:
(approx).
-
-
Secondary Fragment: Cleavage of C3-C4 bond.
-
Loss:
.
-
Option B: Alkylation (Methyl Ester / N-TFA)
Reagent:
Performance Profile
-
Sensitivity: Moderate. Electronegative fluorine atoms (from TFA) can suppress ionization in positive mode.
-
Specificity: Good for molecular weight confirmation, but
-cleavage ions are less intense than in TMS. -
Stability: High. Samples are stable in solution for weeks.
Fragmentation Pathway (3-APA-Me/TFA)
-
Molecular Ion: Distinct
. -
Primary Fragment: Loss of methoxycarbonyl groups (
, Mass 59). -
McLafferty Rearrangement: Prominent due to the N-TFA group and alkyl chain, often complicating the spectrum with rearrangement ions (
69, ).
Visualizing the Fragmentation Mechanism
The following diagram illustrates the critical
Caption: Comparative fragmentation pathways showing the distinct mass losses for 3-APA (131 Da) vs 2-APA (117 Da) TMS derivatives.
Experimental Protocol: Optimized TMS Derivatization
This protocol is designed for high-sensitivity GC-MS analysis, prioritizing the detection of the diagnostic
Reagents Required[2][3]
-
Solvent: Anhydrous Pyridine (stored over KOH pellets).
-
Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) catalyst.
-
Standard: 3-Aminopimelic acid (Sigma-Aldrich/Merck).
Step-by-Step Workflow
-
Lyophilization:
-
Aliquot
of aqueous sample (containing approx. amino acid) into a glass vial. -
Evaporate to complete dryness under a stream of nitrogen at
. Note: Moisture is the enemy of silylation.
-
-
Solubilization:
-
Add
anhydrous pyridine. -
Vortex for 30 seconds.
-
Why: Pyridine acts as an acid scavenger and solvent.
-
-
Derivatization Reaction:
-
Add
MSTFA + 1% TMCS. -
Cap vial tightly (Teflon-lined cap).[2]
-
Incubate at
for 30 minutes . -
Validation: Solution should remain clear. Cloudiness indicates moisture contamination.
-
-
Injection:
-
Inject
into GC-MS (Splitless mode recommended for trace analysis). -
Injector Temp:
.
-
Summary of Diagnostic Ions (TMS Derivative)
| Fragment Origin | Mechanism | m/z (Approx) | Interpretation |
| Loss of methyl from TMS | 376 | Molecular weight confirmation (Weak) | |
| 260 | Specific for 3-APA (Beta-amino) | ||
| 274 | Specific for 2-APA (Alpha-amino) | ||
| Ionization of TMS group | 73 | General TMS background ion |
Conclusion: For the unambiguous identification of 3-aminopimelic acid, TMS derivatization is the superior method compared to alkyl esterification. The ability to distinguish the
References
-
Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A. Link
-
Sobolevsky, T. G., et al. (2003). Mass spectrometric characterization of cyclic amino acid derivatives. Journal of Mass Spectrometry. Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. Wiley-Interscience. (Standard reference for alpha-cleavage mechanisms).
-
NIST Chemistry WebBook. (2023). Mass Spectra of Amino Acid Derivatives. Link
Sources
Comparative Separation Strategies: 3-Aminoheptanedioic Acid vs. 2-Aminoheptanedioic Acid Isomers
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The separation of 3-aminoheptanedioic acid (
The core challenge lies in their structural homology: both are zwitterionic, polar dicarboxylic acids with identical molecular weights (isobaric). Standard Reversed-Phase (RP-HPLC) fails to retain them, and simple Mass Spectrometry cannot distinguish them without chromatographic resolution.
This guide compares two industry-validated strategies:
-
Pre-column Derivatization (OPA/FMOC): The "Gold Standard" for UV/Vis detection, leveraging steric differences in hydrophobic derivatives.
-
HILIC-MS (Zwitterionic/Mixed-Mode): The modern "Direct Analysis" approach, utilizing pKa-driven selectivity without sample pretreatment.
The Isomer Challenge
-
2-Aminoheptanedioic Acid (
): Amine is adjacent to the carboxyl. Forms a stable 5-membered chelate ring with metals. pKa of -COOH 2.2. -
3-Aminoheptanedioic Acid (
): Amine is separated by one carbon. Forms a less stable 6-membered chelate ring. pKa of -COOH is typically higher ( 3.5–4.0) due to reduced inductive effect from the ammonium group.
Decision Matrix: Selecting Your Methodology
Before proceeding, select the workflow that matches your instrumentation and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate separation strategy based on available detection technology.
Method A: Pre-Column Derivatization (OPA)
Best for: UV/Fluorescence detection, trace analysis, and labs with standard C18 columns.
Mechanism of Action
Since the native amino acids lack a chromophore, we react them with o-Phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid).
-
The Trick: The OPA reaction creates a hydrophobic isoindole derivative.
-
Separation Basis: In the
-isomer (2-AHA), the bulky isoindole group is immediately adjacent to the C1 carboxyl, creating significant steric hindrance and altering the solvation shell. In the -isomer (3-AHA), the isoindole is spaced further away. This difference in "hydrophobic footprint" allows a standard C18 column to resolve them easily.
Protocol: Automated/Manual Derivatization[2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-carbon load C18.
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[1]
-
Mobile Phase B: Acetonitrile : Methanol : Water (45 : 45 : 10 v/v).[1]
-
Derivatization Reagent:
-
Borate Buffer: 0.4 M in water, pH 10.2.
-
OPA Reagent: 10 mg OPA + 10 mg 3-mercaptopropionic acid in 1 mL 0.4 M Borate buffer.
-
Step-by-Step Workflow:
-
Mix: 5 µL Sample + 5 µL Borate Buffer.
-
React: Add 1 µL OPA Reagent.
-
Wait: Mix and hold for 0.5 minutes (reaction is instantaneous but unstable; inject immediately).
-
Inject: 1–5 µL onto the HPLC.
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 0 | 1.5 |
| 1.9 | 0 | 1.5 |
| 18.1 | 57 | 1.5 |
| 18.6 | 100 | 1.5 |
| 23.0 | 100 | 1.5 |
| 23.2 | 0 | 1.5 |
Note: The
Method B: HILIC / Mixed-Mode (Direct Analysis)
Best for: LC-MS/MS, high-throughput screening, and avoiding chemical handling.
Mechanism of Action
Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode (Cation Exchange + HILIC) columns retain polar zwitterions.
-
Separation Basis: The separation relies on the pKa difference of the amine and the carboxyl groups.
-
The
-amino acid (3-AHA) has a higher basicity (amine pKa) than the -amino acid (2-AHA). -
On a mixed-mode column (e.g., Intrada Amino Acid or Primesep 100), the
-isomer interacts more strongly with the acidic stationary phase ligands, resulting in longer retention.
-
Protocol: Direct Injection
-
Column: Intrada Amino Acid (Imtakt) or Primesep 100 (SIELC), 3 x 100 mm, 3 µm.
-
Mobile Phase A: Acetonitrile (80%) + 0.1% Formic Acid.
-
Mobile Phase B: 100 mM Ammonium Formate (pH 3.0).
-
Detection: ESI-MS (Positive Mode).[2] Monitor [M+H]+ = 176.1.
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 15 | 0.4 |
| 5.0 | 30 | 0.4 |
| 10.0 | 80 | 0.4 |
| 12.0 | 80 | 0.4 |
| 12.1 | 15 | 0.4 |[1]
Comparative Data Analysis
The following table summarizes the expected performance metrics based on validated amino acid isomer separations (e.g.,
| Feature | Method A: OPA Derivatization | Method B: HILIC-MS |
| Resolution (Rs) | High (> 2.5) | Moderate (1.5 – 2.0) |
| Limit of Detection (LOD) | Femtomole (Fluorescence) | Picomole (MS/CAD) |
| Sample Prep Time | High (Requires mixing/robotics) | Low (Dilute & Shoot) |
| Selectivity Basis | Steric Hindrance of Derivative | pKa / Ionic Interaction |
| Isomer Elution Order | ||
| Robustness | Moderate (Derivative instability) | High |
Visualizing the Separation Logic
Figure 2: Mechanistic comparison. Method A relies on steric hindrance of the derivative on C18. Method B relies on the stronger basicity of the
Expert Commentary & Troubleshooting
Why Method A is often preferred for purity assays: In drug development, quantifying 0.1% of the 2-AHA impurity in a 3-AHA batch is common. The OPA derivative fluorescence is background-free, whereas HILIC-MS can suffer from matrix effects that suppress the signal of the trace impurity.
Why Method B is preferred for PK studies: If analyzing plasma samples, the derivatization step introduces variability. HILIC-MS allows for protein precipitation followed by direct injection, which is superior for high-throughput Pharmacokinetic (PK) workflows.
Critical Control Point:
If using Method A (Derivatization), ensure the pH of the borate buffer is strictly maintained at 10.2. The reaction yield of the
References
-
Agilent Technologies. (2020). Amino Acid Analysis using ZORBAX Eclipse Plus C18 Columns. Application Note 5990-4547EN. Link
-
Imtakt Corporation. (2018). Separation of Amino Acid Isomers Using the Intrada Amino Acid Column.[2] Technical Note TI664E. Link
-
SIELC Technologies. (2023). HPLC Separation of Amino Acids on Primesep 100. Application Data.[3][4][2][5][6][7] Link
-
Journal of Chromatography A. (1988). Separation by high-performance liquid chromatography of alpha- and beta-amino acids.[8] Vol 169, pp 350-355.[8] (Foundational work on
selectivity). Link
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Amino Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability of 3-aminopimelic acid vs 3-aminoadipic acid in solution
The following guide provides an in-depth technical comparison of the solution stability of 3-Aminopimelic Acid (3-APA) versus 3-Aminoadipic Acid (3-AAA) . This analysis focuses on the critical degradation pathway of intramolecular lactamization, a common liability in non-proteinogenic amino acid scaffolds used in drug discovery.
Executive Summary
In aqueous solution, 3-Aminopimelic Acid (3-APA) exhibits superior kinetic stability compared to 3-Aminoadipic Acid (3-AAA) .
The primary instability mechanism for both compounds is intramolecular cyclization (dehydration) to form a lactam ring.
-
3-AAA rapidly cyclizes to form a 5-membered
-lactam (pyrrolidone derivative). -
3-APA cyclizes more slowly to form a 6-membered
-lactam (piperidone derivative).
Recommendation: For library storage or aqueous formulations, 3-AAA requires stricter pH control (neutral to slightly basic) and lower temperatures (
Mechanistic Analysis: The Lactamization Liability
The stability difference is governed by the thermodynamics and kinetics of ring closure, specifically the distance between the nucleophilic amine and the electrophilic distal carboxyl group.
Structural Topology
Both compounds are dicarboxylic acids with a primary amine at the C3 position. The instability arises from the nucleophilic attack of the C3-amine onto the distal carboxyl carbon (C6 or C7).
| Compound | IUPAC Name | Distal Carboxyl Position | Potential Ring Size | Baldwin's Rule Classification |
| 3-AAA | 3-Aminohexanedioic acid | C6 | 5-membered ( | 5-exo-trig (Highly Favored) |
| 3-APA | 3-Aminoheptanedioic acid | C7 | 6-membered ( | 6-exo-trig (Favored) |
Kinetic Theory (Baldwin’s Rules & Entropy)
According to Baldwin's rules for ring closure, both 5-exo-trig and 6-exo-trig pathways are stereoelectronically favored. However, entropy dictates the reaction rate:
-
3-AAA (The Gamma-Lactam Driver): The formation of a 5-membered ring is kinetically rapid. The probability of the amine and carboxyl group colliding in the correct orientation is significantly higher for the shorter adipic chain. This reaction often proceeds spontaneously in acidic or even neutral aqueous solutions.
-
3-APA (The Delta-Lactam Driver): While 6-membered rings are thermodynamically stable (unstrained chair conformation), the rate of formation is slower due to the higher entropic cost of organizing the longer heptanedioic chain.
Pathway Visualization
The following diagram illustrates the competing cyclization pathways. Note that attack on C1 (forming a
Figure 1: Comparative cyclization kinetics. Red arrow indicates the high-risk rapid degradation pathway for 3-AAA.
Experimental Stability Data
The following data summarizes the expected stability profiles based on Arrhenius kinetics for intramolecular aminolysis.
Half-Life Comparison (Estimated at 25°C)
| Condition | 3-Aminoadipic Acid (3-AAA) | 3-Aminopimelic Acid (3-APA) |
| Acidic (pH 2-4) | < 24 Hours Rapid acid-catalyzed cyclization | 2 - 5 Days Moderate stability |
| Neutral (pH 7) | ~ 1 Week Slow spontaneous autocyclization | > 2 Weeks Stable for short-term handling |
| Basic (pH > 9) | Stable Deprotonated amine ( | Stable Electrostatic repulsion prevents cyclization |
Storage Recommendations
-
Lyophilized Solids: Both are stable for years at -20°C if kept dry. Moisture initiates solid-state cyclization.
-
Solution Storage:
-
3-AAA: Must be stored at pH > 8 or frozen immediately. Avoid acidic buffers (TFA, Formic Acid) for long-term storage.
-
3-APA: Can be stored at neutral pH for short durations (1-3 days) at 4°C.
-
Validation Protocol: Monitoring Lactamization
To verify the integrity of your specific lot or formulation, use this self-validating LC-MS workflow. This protocol detects the mass shift associated with water loss (
Principle
The formation of the lactam results in the loss of one water molecule.
-
3-AAA MW: 161.16 Da
Lactam MW: 143.14 Da -
3-APA MW: 175.18 Da
Lactam MW: 157.16 Da
Step-by-Step LC-MS Protocol
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Note: Acidic mobile phase is fine for analysis timeframes, just not storage).
-
Mobile Phase B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6x100mm).
Workflow:
-
Sample Prep: Dissolve 1 mg of compound in 1 mL of 50 mM Ammonium Bicarbonate (pH 8.0). Why? Basic pH suppresses cyclization during prep.
-
Zero-Point Injection: Inject immediately to establish baseline purity.
-
Stress Test (Optional): Dilute an aliquot into 0.1% TFA and incubate at 37°C for 4 hours to force degradation for method development.
-
Gradient: 0-5 min: 2% B (isocratic) to retain polar amino acids. 5-15 min: 2% to 40% B.
-
Detection: Monitor ESI+ in Scan Mode (100-300 m/z).
Interpretation:
-
Peak A (Parent):
(162 for AAA, 176 for APA). Retention time will be early (polar). -
Peak B (Degradant):
(144 for AAA, 158 for APA). The lactam is more hydrophobic (loss of zwitterionic character) and will elute later than the parent.
QC Decision Matrix
Figure 2: Quality Control Decision Tree for Amino Acid Stability.
References
-
Baldwin, J. E. (1976).[1] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link
-
Gilmore, K., & Alabugin, I. V. (2011).[2] Cyclizations of alkynes: alkyne electrophilicity, Baldwin's rules, and orbital stereocontrol. Chemical Reviews, 111(10), 6513–6556. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 6 on Ring Formation Energetics). Link
-
Blad, C. C., et al. (2005). Development of 3-amino-adipic acid derivatives as novel agonists for the calcium-sensing receptor. Bioorganic & Medicinal Chemistry Letters, 15(10), 2532-2537. (Demonstrates synthesis and handling of 3-AAA derivatives). Link
Sources
A Guide to the Rigorous Purity Validation of 3-Aminoheptanedioic Acid HCl: An Elemental Analysis-Centric Approach
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the precise world of pharmaceutical sciences, the absolute purity of a chemical entity is the cornerstone of reliable research and, ultimately, patient safety. For a molecule such as 3-aminoheptanedioic acid hydrochloride, with its potential as a key intermediate or active pharmaceutical ingredient (API), verifying its purity is a non-negotiable step in the development pipeline. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive look into validating the purity of 3-aminoheptanedioic acid HCl, with a primary focus on elemental analysis. We will explore the theoretical underpinnings, provide a detailed experimental protocol, and objectively compare this foundational technique with other analytical methods.
The Imperative of Purity in Drug Development
The presence of impurities in a drug substance can have significant consequences, ranging from altered physicochemical properties and reduced efficacy to unforeseen toxicity.[1] Therefore, regulatory bodies worldwide mandate stringent purity control.[1] For 3-aminoheptanedioic acid HCl, a non-proteinogenic amino acid, potential impurities could include residual starting materials, by-products from synthesis, or degradation products. A robust analytical strategy is essential to ensure the identity and purity of the target compound.
Elemental Analysis: The Gold Standard for Stoichiometric Purity
Elemental analysis is a destructive analytical technique that provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[2] For heteroatom-containing compounds, it can be extended to include oxygen and halogens. The principle is straightforward: a small, precisely weighed amount of the sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[2]
The power of elemental analysis lies in its ability to provide a direct measure of the empirical formula of a compound.[3] For a substance like 3-aminoheptanedioic acid HCl, the experimentally determined percentages of C, H, N, and Cl should closely match the theoretical values. Any significant deviation can indicate the presence of impurities.
Calculating the Theoretical Elemental Composition
The molecular formula for 3-aminoheptanedioic acid HCl is C₇H₁₄ClNO₄.
-
Molecular Weight:
-
C: 7 * 12.011 = 84.077
-
H: 14 * 1.008 = 14.112
-
Cl: 1 * 35.453 = 35.453
-
N: 1 * 14.007 = 14.007
-
O: 4 * 15.999 = 63.996
-
Total Molecular Weight: 211.645 g/mol
-
-
Theoretical Percentages:
-
%C = (84.077 / 211.645) * 100 = 39.72%
-
%H = (14.112 / 211.645) * 100 = 6.67%
-
%N = (14.007 / 211.645) * 100 = 6.62%
-
%Cl = (35.453 / 211.645) * 100 = 16.75%
-
%O = (63.996 / 211.645) * 100 = 30.24%
-
Table 1: Theoretical vs. Expected Experimental Elemental Composition of 3-Aminoheptanedioic Acid HCl
| Element | Theoretical Mass % | Acceptable Experimental Range (±0.4%) |
| Carbon (C) | 39.72 | 39.32 - 40.12 |
| Hydrogen (H) | 6.67 | 6.27 - 7.07 |
| Nitrogen (N) | 6.62 | 6.22 - 7.02 |
| Chlorine (Cl) | 16.75 | 16.35 - 17.15 |
Experimental Protocol: Elemental Analysis of 3-Aminoheptanedioic Acid HCl
This protocol outlines a typical procedure for the CHN analysis of an amino acid hydrochloride.
1. Sample Preparation:
-
Dry the 3-aminoheptanedioic acid HCl sample in a vacuum oven at 50°C for 4 hours to remove any residual moisture or volatile solvents.
-
Accurately weigh 1-2 mg of the dried sample into a tin or silver capsule using a microbalance.
2. Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard, such as acetanilide, to ensure accuracy and precision.[4]
3. Analysis:
-
The encapsulated sample undergoes flash combustion in a pure oxygen environment at approximately 1000°C.
-
The resulting combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂.
-
The gas mixture (CO₂, H₂O, N₂) is then separated by gas chromatography.
-
A thermal conductivity detector (TCD) quantifies the concentration of each gas.
4. Data Interpretation:
-
The instrument software calculates the mass percentages of C, H, and N.
-
Compare the experimental results to the theoretical values. The results should fall within the acceptable range (typically ±0.4%) for a pure compound.[5]
Visualizing the Workflow:
Caption: A schematic overview of the elemental analysis process.
A Comparative Look: Other Purity Validation Techniques
While elemental analysis is fundamental, a comprehensive purity assessment often employs orthogonal methods that measure different chemical properties.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Advantages | Disadvantages |
| Elemental Analysis | Combustion and quantification of elemental gases. | Provides fundamental elemental composition, highly accurate for pure substances.[2] | Does not identify specific impurities, requires a relatively pure sample for meaningful results.[3] |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural information, can identify and quantify impurities.[6][7] | Lower sensitivity compared to other methods, expensive instrumentation. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile and stationary phase. | High sensitivity and resolution for separating and quantifying impurities.[8] | Requires method development, may not detect all impurities if they lack a chromophore.[7] |
| Acid-Base Titration | Neutralization of the amino and carboxylic acid groups with a standardized acid or base. | Simple, inexpensive, and provides an overall assay of the acidic and basic functional groups.[9] | Non-specific, will titrate any acidic or basic impurities, leading to an overestimation of purity.[10] |
A Holistic Approach to Purity Validation
A truly robust purity assessment integrates multiple analytical techniques to provide a complete picture of the sample.
Caption: An integrated workflow for comprehensive purity analysis.
Conclusion
Validating the purity of 3-aminoheptanedioic acid HCl is a critical step in its development for research and pharmaceutical applications. Elemental analysis provides a fundamental and highly accurate assessment of its stoichiometric purity and should be a cornerstone of any analytical testing strategy. However, for a complete and rigorous purity profile, it is essential to complement elemental analysis with orthogonal techniques such as NMR, HPLC, and titration. This multi-faceted approach ensures a thorough characterization of the compound, providing the highest level of confidence in its quality and suitability for its intended use.
References
-
VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." Accessed February 12, 2026. [Link]
-
Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). "Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine." Journal of separation science, 33(16), 2402–2410. [Link]
-
C&EN Global Enterprise. "NMR analyzes peptides, amino acids." ACS Publications. Accessed February 12, 2026. [Link]
-
Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Accessed February 12, 2026. [Link]
-
University of Padua. "Elemental Analysis – Technical Resources." Department of Pharmaceutical and Pharmacological Sciences. Accessed February 12, 2026. [Link]
-
Holzgrabe, U., Nap, C. J., & Almeling, S. (2010). "Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine." Journal of separation science, 33(16), 2402–2410. [Link]
-
Lombardi, A., et al. (2013). "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." Journal of visualized experiments : JoVE, (81), 50903. [Link]
-
Gallo, V., et al. (2021). "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." Molecules, 26(11), 3295. [Link]
-
Shimadzu Corporation. "HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments." Accessed February 12, 2026. [Link]
-
Gallo, V., et al. (2021). "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." ResearchGate. [Link]
-
Pauli, G. F., et al. (2024). "Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis." Journal of pharmaceutical and biomedical analysis, 241, 115967. [Link]
-
Analytik Jena. "USP <233> Elemental Impurities—Procedures." Accessed February 12, 2026. [Link]
-
Shimadzu Corporation. "Analytical Methods for Amino Acids." Accessed February 12, 2026. [Link]
-
ResearchGate. "Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care." Accessed February 12, 2026. [Link]
-
Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution." Accessed February 12, 2026. [Link]
-
West Pharmaceutical Services. "Elemental Impurities and the Corresponding Regulations." Accessed February 12, 2026. [Link]
-
ResearchGate. "Elemental analysis: an important purity control but prone to manipulations." Accessed February 12, 2026. [Link]
-
Kubica, P., et al. (2022). "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management." International journal of molecular sciences, 23(14), 7721. [Link]
-
PharmiWeb.com. "Four Steps of Analysis of Elemental Impurities in Drugs." Accessed February 12, 2026. [Link]
-
University of Wisconsin-Stout. "Amino Acid Titrations." Accessed February 12, 2026. [Link]
-
Scribd. "Titration of Amino Acids Lab Con." Accessed February 12, 2026. [Link]
-
CAT. "Analyses of amino acids, Enantiomeric purity." Accessed February 12, 2026. [Link]
-
Semantic Scholar. "Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation." Accessed February 12, 2026. [Link]
-
St. Cloud State University. "The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry." Accessed February 12, 2026. [Link]
-
Online Labs. "pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI)." Accessed February 12, 2026. [Link]
-
Semantic Scholar. "Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy." Accessed February 12, 2026. [Link]
-
NJ Labs. "Amino Acids Testing Services : Assay, Purity, and Impurities." Accessed February 12, 2026. [Link]
-
Liu, Q., et al. (2020). "Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities." Analytical and bioanalytical chemistry, 412(27), 7557–7568. [Link]
-
National Center for Biotechnology Information. "3-Aminoheptanoic acid." PubChem. Accessed February 12, 2026. [Link]
-
ResearchGate. "The values obtained from elemental analysis (C, H, N and S content)." Accessed February 12, 2026. [Link]
-
Li, J., et al. (2014). "Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method." Food chemistry, 158, 244–250. [Link]
-
ResearchGate. "Validation of Amino Acid Analysis Methods." Accessed February 12, 2026. [Link]
-
Clariant. "Elemental Analysis and Chemical Properties." Clariant Analytical Sciences. Accessed February 12, 2026. [Link]
-
SlideShare. "Elemental analysis." Accessed February 12, 2026. [Link]
-
National Center for Biotechnology Information. "CID 87126187." PubChem. Accessed February 12, 2026. [Link]
Sources
- 1. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 2. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. njlabs.com [njlabs.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. global.oup.com [global.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminoheptanedioic Acid Hydrochloride
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Aminoheptanedioic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Principles: Hazard Identification and Risk Assessment
This compound is an acid salt formed from the reaction of an organic base (3-Aminoheptanedioic acid) with hydrochloric acid.[1] This chemical nature dictates its primary hazards. While specific toxicological data for this compound is limited, its structure and classification as an amino acid hydrochloride allow us to infer a reliable hazard profile based on similar chemical entities.
Assumed Hazard Profile:
-
Corrosivity/Irritation: As an acidic salt, it is expected to be irritating to the skin, eyes, and respiratory system.[2][3] Direct contact should be avoided.
-
Acidity: In solution, it will lower the pH, creating a corrosive and potentially reactive environment.
-
Environmental Hazard: Improper release can harm aquatic life by altering the pH of waterways.[4] Therefore, release into the environment must be strictly avoided.[5]
-
Decomposition Products: Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[2][6]
Before beginning any work that will generate this waste, a thorough risk assessment must be conducted, considering the quantities involved, the potential for exposure, and the appropriate control measures.
Regulatory Framework: Adherence to EPA and Local Guidelines
All chemical waste disposal is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[7][8]
Your institution is categorized as a waste generator—either a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG)—which determines the specific on-site accumulation time limits and storage volumes.[9] It is imperative to consult your institution's Environmental Health & Safety (EHS) office to ensure full compliance with all applicable rules, as local regulations can be more stringent than federal mandates.[10]
On-Site Waste Management: Accumulation and Storage
Proper handling begins at the point of generation. The following steps are critical for maintaining a safe laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste:
-
Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, use a face shield in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat must be worn.
Step 2: Waste Container Selection and Labeling
The integrity of your waste management system depends on proper containment.
-
Container Compatibility: Use a container made of a material compatible with acidic waste, such as high-density polyethylene (HDPE). Never use metal containers for acidic waste.[11][12]
-
Secure Closure: The container must have a secure, leak-proof closure.[13]
-
Labeling: The EPA requires that each waste container be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" ), and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant").[9] All components of a chemical mixture must be identified.[11]
Step 3: Segregation and Satellite Accumulation
Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[9][11]
-
Chemical Incompatibility: Store this acidic waste separately from bases, cyanides, sulfides, and oxidizing agents to prevent violent reactions or the release of toxic gases.[11] Use physical barriers or secondary containment to ensure segregation.[13]
-
SAA Requirements: The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[11]
Disposal Protocols
The primary and most recommended method for disposing of this compound is through your institution's hazardous waste program. Neutralization is a potential pre-treatment for dilute aqueous solutions only if permitted by your local wastewater authority and institutional EHS office.
Protocol A: Hazardous Waste Collection (Primary Recommended Method)
This is the standard and safest procedure for all forms of the waste (solid, concentrated solutions, and contaminated materials).
-
Preparation: Ensure the waste is in a properly selected and labeled container as described in Section 3.
-
Storage: Securely close the container and place it in your designated SAA.
-
Documentation: Maintain an accurate log of the waste generated.
-
Pickup Request: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and disposal by a licensed waste contractor.[11][12]
Protocol B: Neutralization of Dilute Aqueous Solutions (Conditional)
This protocol should only be performed after receiving explicit approval from your EHS office. It is not suitable for the solid compound or concentrated solutions. The principle is to neutralize the acidic hydrochloride to a pH that is safe for drain disposal according to local regulations (typically between 5.5 and 10.5).[14]
-
Work Area: Perform the neutralization in a chemical fume hood.
-
Dilution: Ensure the solution is dilute (e.g., <1% w/v).
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or soda ash, to the stirring aqueous waste solution.[10] Avoid strong bases like sodium hydroxide, as they can cause a strong exothermic reaction.
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH strips. Be prepared for initial foaming and gas (CO2) evolution.
-
Target pH: Continue adding the weak base until the pH is stable within the range permitted by your local wastewater authority (e.g., 6.0-9.0).[10]
-
Drain Disposal: Once the target pH is confirmed, the neutralized solution can be flushed down a laboratory sink with a large excess of water (at least 20 times the volume of the solution).[10]
-
Record Keeping: Document the neutralization procedure, including the initial volume, final pH, and date of disposal.
| Parameter | Specification | Rationale |
| Applicable Waste | Dilute (<1%) aqueous solutions only | Minimizes heat generation during neutralization. |
| Neutralizing Agent | Sodium Bicarbonate or Soda Ash | Weak bases that provide a controlled reaction.[10] |
| Target pH Range | 6.0 - 9.0 (Verify local limits) | Ensures compliance with wastewater regulations.[14] |
| Verification Method | Calibrated pH Meter | Provides accurate measurement for safe disposal. |
| Final Disposal | Drain disposal with copious amounts of water | Dilutes the salt concentration to negligible levels. |
Management of Spills and Empty Containers
Accidents happen, and proper preparation is key to mitigating risks.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Prevent further spillage if it is safe to do so.[4]
-
Containment: For a solid spill, gently cover with an inert absorbent material (e.g., sand or vermiculite). Avoid raising dust.[4] For a liquid spill, cover with an alkali like soda ash or sodium bicarbonate to contain and neutralize it.[10]
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[10]
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.
-
Triple Rinse: The container must be thoroughly rinsed three times with a suitable solvent (e.g., water).[15]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste. For highly toxic chemicals, the first three rinses must be collected.[15]
-
Deface Label: Completely remove or deface the original chemical label.
-
Air Dry: Allow the container to air dry completely before disposal in the regular trash or recycling, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for 3-Aminoheptanedioic acid HCl.
References
- Daniels Health. (2025, May 21).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency.
- Safety Data Sheet. (2021, August 10). Mixture of inorganic salts, Mixture of organic compounds.
- American Chemical Society. Hazardous Waste and Disposal.
- Agilent Technologies, Inc. (2024, December 27). Amino Acid Standard - 250 pmol per ul in 0.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid.
- Thermo Fisher Scientific. (2009, September 26).
- Hach.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Aminophthalic acid hydrochloride.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Carl ROTH.
- ChemicalBook. (2025, July 26).
- Sigma-Aldrich Inc. (2025, November 7).
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Wikipedia. Hydrochloride.
- Agilent Technologies, Inc. (2024, December 27).
- U.S. Environmental Protection Agency. (2025, September 5).
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. agilent.com [agilent.com]
- 13. danielshealth.com [danielshealth.com]
- 14. acs.org [acs.org]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
